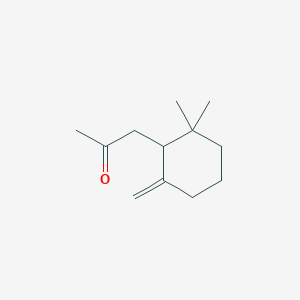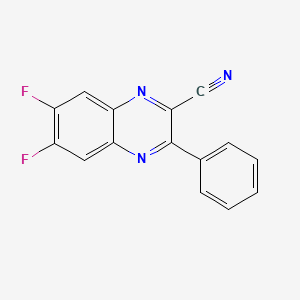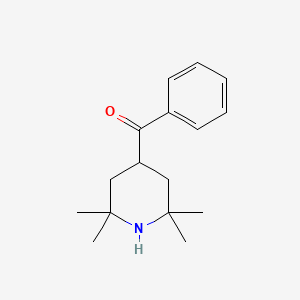
Methanone, phenyl(2,2,6,6-tetramethyl-4-piperidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, phenyl(2,2,6,6-tetramethyl-4-piperidinyl)- is a chemical compound that belongs to the class of hindered amine light stabilizers (HALS). These compounds are widely used in various industries due to their ability to protect materials from degradation caused by light exposure. The compound is known for its stability and effectiveness in extending the lifespan of polymers and other materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, phenyl(2,2,6,6-tetramethyl-4-piperidinyl)- typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with phenylmethanone under specific conditions. One common method is the catalytic hydrogenation of triacetoneamine (TAA) to produce 2,2,6,6-tetramethyl-4-piperidinol, which is then further reacted with phenylmethanone . The reaction conditions often include the use of a catalyst such as CuCr/Al2O3 and a temperature of around 120°C .
Industrial Production Methods
In industrial settings, the continuous-flow synthesis method is often employed for the production of this compound. This method involves the use of a micro fixed-bed reactor packed with a catalyst such as 5% Pt/C. The starting materials, including 2,2,6,6-tetramethyl-4-piperidone and phenylmethanone, are mixed and reacted under controlled conditions to achieve high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Methanone, phenyl(2,2,6,6-tetramethyl-4-piperidinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its stability and effectiveness.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include various derivatives of Methanone, phenyl(2,2,6,6-tetramethyl-4-piperidinyl)-, which are used in different applications depending on their specific properties.
Aplicaciones Científicas De Investigación
Methanone, phenyl(2,2,6,6-tetramethyl-4-piperidinyl)- has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Methanone, phenyl(2,2,6,6-tetramethyl-4-piperidinyl)- involves its ability to scavenge free radicals and deactivate singlet oxygen species. This compound interacts with reactive oxygen species (ROS) and other free radicals, preventing them from causing damage to the materials it is designed to protect . The molecular targets include various oxidative species, and the pathways involved are primarily related to the stabilization of the material’s chemical structure.
Comparación Con Compuestos Similares
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A hindered amine used as a base in organic synthesis.
N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine: Another hindered amine light stabilizer with similar applications.
2,2,6,6-Tetramethyl-4-piperidyl Methacrylate: Used in polymer chemistry for similar stabilization purposes.
Uniqueness
Methanone, phenyl(2,2,6,6-tetramethyl-4-piperidinyl)- is unique due to its specific structure, which provides enhanced stability and effectiveness in protecting materials from light-induced degradation. Its ability to undergo various chemical reactions and form different derivatives makes it a versatile compound in scientific research and industrial applications.
Propiedades
Número CAS |
219991-91-0 |
|---|---|
Fórmula molecular |
C16H23NO |
Peso molecular |
245.36 g/mol |
Nombre IUPAC |
phenyl-(2,2,6,6-tetramethylpiperidin-4-yl)methanone |
InChI |
InChI=1S/C16H23NO/c1-15(2)10-13(11-16(3,4)17-15)14(18)12-8-6-5-7-9-12/h5-9,13,17H,10-11H2,1-4H3 |
Clave InChI |
ZPNJBTBYIHBSIG-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(N1)(C)C)C(=O)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


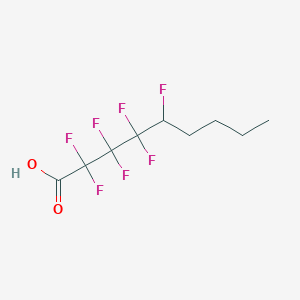
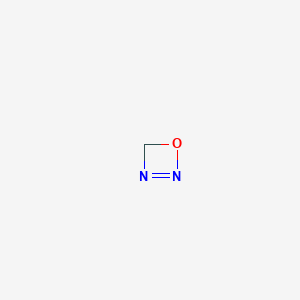
![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(tetradecyloxy)benzene]](/img/structure/B14237273.png)
![Azeto[1,2-a]furo[2,3-c]pyrrole](/img/structure/B14237281.png)
![2,2'-Spirobi[2H-1-benzopyran], 3,3'-dimethyl-8,8'-dinitro-](/img/structure/B14237289.png)
![(1S,2S,5R,6R)-2-Amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14237290.png)
![1-[(2S)-2-Ethyl-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B14237297.png)
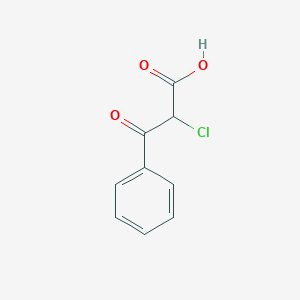
![1H-Indole-2-carboxylic acid, 1-[(2-nitrophenyl)sulfonyl]-, ethyl ester](/img/structure/B14237317.png)
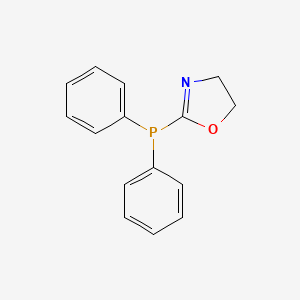
![3,3-Dipropyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14237328.png)
![4-{[2,5-Dinitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol](/img/structure/B14237335.png)
